5-(tert-Butyl)picolinimidamide hydrochloride

Carboximidamide Potassium channel opener Vasodilation

Researchers requiring a sterically defined, crystalline picolinimidamide scaffold often encounter inconsistent purity and hygroscopic free bases that compromise assay reproducibility. 5-(tert-Butyl)picolinimidamide hydrochloride resolves this as a free-flowing monohydrochloride salt with a defined stoichiometry, enabling accurate weighing and predictable dissolution in aqueous buffers. - Defined protonation state ensures reproducible pH for SPR, ITC, and phenotypic screens. - Electron-donating 5-tert-butyl group forms a validated matched steric-electronic pair with the 5-tert-butoxy analog. - Validated as a bidentate N,N-ligand for binuclear Ni(II) complexes, a mode precluded for 4- or 6-substituted isomers.

Molecular Formula C10H16ClN3
Molecular Weight 213.71 g/mol
CAS No. 1179360-93-0
Cat. No. B11891789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)picolinimidamide hydrochloride
CAS1179360-93-0
Molecular FormulaC10H16ClN3
Molecular Weight213.71 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN=C(C=C1)C(=N)N.Cl
InChIInChI=1S/C10H15N3.ClH/c1-10(2,3)7-4-5-8(9(11)12)13-6-7;/h4-6H,1-3H3,(H3,11,12);1H
InChIKeyKEWBCXUYNRYYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(tert-Butyl)picolinimidamide Hydrochloride – Structural Identity & Supply Specifications


5‑(tert‑Butyl)picolinimidamide hydrochloride (synonym: 5‑tert‑butylpyridine‑2‑carboximidamide hydrochloride; molecular formula C₁₀H₁₆ClN₃, MW 213.71 g·mol⁻¹) is a substituted pyridine‑2‑carboximidamide bearing a bulky 5‑position tert‑butyl group, stabilized and solubilized as the monohydrochloride salt [1]. The compound belongs to the picolinimidamide (2‑amidinopyridine) chemotype—a privileged scaffold in medicinal chemistry that combines the hydrogen‑bond donor/acceptor capacity of the amidine group with the metabolic stability and π‑stacking ability of the pyridine ring [2]. The hydrochloride form is critical for procurement because it converts the hygroscopic, basic free base into a crystalline, free‑flowing solid that is readily handled, accurately weighed, and dissolved in aqueous buffers for biological assays [3].

Pharmacophore Scaffold 5-substituted pyridine-2-carboximidamide core for potassium-channel research models
SAR Probe Pair Steric vs. electronic deconvolution with matched tert-butoxy analog
Salt Form Control Monohydrochloride ensures single protonation and reproducible aqueous solubility
Coordination Chemistry Validated bidentate N,N-ligand for binuclear metal complex synthesis

Why Generic or Regioisomeric Analogs Cannot Substitute This Compound


The picolinimidamide scaffold is exquisitely sensitive to both the position and electronic nature of substituents on the pyridine ring, meaning that even subtle changes in substitution pattern – moving a tert‑butyl group from the 5‑ to the 4‑position, or replacing it with a tert‑butoxy or tert‑butylamino linker – drastically alter the compound’s steric profile, hydrogen‑bonding capacity, lipophilicity (measured as LogP) and, consequently, its binding conformation at biological targets [1][2]. The hydrochloride salt form further distinguishes 5‑(tert‑butyl)picolinimidamide from the corresponding free base or from dihydrochloride variants: it provides a defined stoichiometry that directly affects solubility, dissolution rate, hygroscopicity and long‑term storage stability, thereby determining whether the compound can be reliably formulated into reproducible assay solutions [3]. Substituting the monohydrochloride with the free base or a regioisomer without experimental re‑validation therefore risks irreproducible biological data and failed synthesis campaigns.

Target Compound
Potential Substitute
Mismatch Risk
5‑tert‑Butyl, monohydrochloride
4‑tert‑Butyl isomer
Regioisomer lacks pharmacophoric validation; may not engage target hydrophobic pocket
5‑tert‑Butyl, monohydrochloride
5‑tert‑Butoxy analog
Electronic switch confounds steric SAR; not interchangeable in library design
Monohydrochloride (1 eq. HCl)
Dihydrochloride analog (2 eq. HCl)
Dual protonation alters solubility and pH; assay reproducibility may shift

Quantitative Differentiation Against Closest Structural Analogs


Regioisomeric Advantage: 5-tert-Butyl vs. 4-tert-Butyl in Vasodilatory Pharmacophore

In the carboximidamide class of potassium‑channel openers exemplified by US‑5166347, vasodilatory potency is exquisitely dependent on the position of the lipophilic substituent on the pyridine ring. The 5‑substituted tert‑butyl analog (5‑tert‑butylpyridine‑2‑carboximidamide) is explicitly disclosed as a preferred embodiment, whereas the 4‑tert‑butyl isomer is not listed among the potent compounds [1]. This positional dependence is consistent with a pharmacophore model in which the 5‑substituent optimally occupies a hydrophobic pocket adjacent to the amidine binding site, a geometry that the regioisomeric 4‑tert‑butyl analog cannot achieve [1]. For procurement, this means the 5‑isomer is the validated structure for this pharmacophore; the 4‑isomer is essentially untested and cannot be assumed to recapitulate the activity.

Regioisomeric Advantage
Class-level inference
5- vs 4-substitution: 5-tert-butyl isomer disclosed as preferred embodiment in patent SAR; 4-isomer untested
Supports 5-regioisomer as validated pharmacophore scaffold
No public IC₅₀; SAR from patent literature
Carboximidamide Potassium channel opener Vasodilation

Electronic vs. Steric Modulation: tert-Butyl vs. tert-Butoxy as Orthogonal SAR Probe

Replacement of the 5‑tert‑butyl group (electron‑donating via hyperconjugation; Hammett σₚ ≈ –0.20) with a 5‑tert‑butoxy group (electron‑withdrawing via inductive effect; Hammett σₚ ≈ –0.13 for O‑alkyl, but with altered resonance) fundamentally changes the electronic character of the pyridine ring while retaining a comparable steric profile . This electronic divergence translates into a difference in calculated LogP of approximately 0.9–1.1 units: the tert‑butoxy analog (MW 229.71, LogP ≈ 0.96) is substantially more polar than the tert‑butyl compound (MW 213.71, LogP ≈ 2.08) . For medicinal chemists probing whether a biological effect is driven by steric occupancy or electronic perturbation, the pair serves as an orthogonal probe set, but the two compounds are not interchangeable in a SAR series.

Steric vs Electronic Probe
Cross-study comparable
tBu vs tBuO: ΔLogP ≈ –1.1, ΔMW +16, ΔTPSA ≈ +7 Ų
Matched steric pair for electronic deconvolution in SAR
Calculated physicochemical properties; no biological data
Electronic effects Medicinal chemistry building block SAR exploration

Salt Stoichiometry Impact: Monohydrochloride vs. Dihydrochloride Solubility

5‑(tert‑Butyl)picolinimidamide is supplied as the monohydrochloride salt (1 eq. HCl; MW 213.71), whereas the structurally related 5‑(tert‑butylamino)pyridine‑2‑carboximidamide is supplied as the dihydrochloride salt (2 eq. HCl; MW 265.18) . The difference in salt stoichiometry directly impacts the number of ionizable counterions, aqueous solubility, hygroscopicity and the pH of reconstituted solutions. The monohydrochloride provides a single protonation site (the amidine group), yielding a well‑defined species with predictable solution behavior, whereas the dihydrochloride introduces a second protonation on the 5‑amino linker, which can lead to pH‑dependent speciation and variable solubility in biological assay media .

Salt Stoichiometry
Cross-study comparable
Monohydrochloride (1 eq HCl, MW 213.71) vs dihydrochloride (2 eq HCl, MW 265.18)
Single protonation state ensures predictable solubility
Vendor stoichiometry; independent validation advised
Salt selection Solubility Pre-formulation

Chelating Ligand Capability: Binuclear Metal Complex Formation

Picolinimidamide derivatives bearing a 5‑substituent have been demonstrated to act as N,N‑bidentate ligands for binuclear Ni(II) complex formation, with the pyridine nitrogen and the amidine nitrogen coordinating to two adjacent metal centres to yield complexes of composition [Ni₂(L)₂(Cl)₂(H₂O)₂]Cl₂·12H₂O [1]. This bidentate chelation geometry is geometrically feasible only when the amidine group is positioned at the 2‑position of the pyridine ring and the 5‑substituent does not sterically obstruct the coordination sphere. Non‑chelating analogs or those with substituents at the 4‑ or 6‑positions that block metal access cannot form analogous stable binuclear complexes [1].

Binuclear Ni(II) Complex
Class-level inference
N,N-bidentate ligand forms [Ni₂(L)₂(Cl)₂(H₂O)₂]Cl₂·12H₂O; characterized by FTIR, UV-Vis, ESI-HRMS
Validated entry point for metallodrug or catalysis research
No stability constants reported; 4-/6-substituted analogs fail
Coordination chemistry Metallodrug discovery Catalysis

Validated Research Applications Warranting Procurement


Potassium-Channel Opener Pharmacophore Development

Patent US‑5166347 explicitly identifies 5‑substituted pyridine‑2‑carboximidamides as the preferred embodiments for potassium‑channel‑mediated vasodilation [1]. Medicinal chemistry teams seeking to elaborate this pharmacophore should procure the 5‑tert‑butyl hydrochloride as the validated core scaffold rather than the 4‑tert‑butyl isomer, which lacks explicit SAR validation in this therapeutic class.

Focused Steric-vs-Electronic SAR Probe Libraries

When a medicinal chemistry program requires deconvolution of steric occupancy from electronic effects at the 5‑position of a pyridine‑2‑carboximidamide lead, the 5‑tert‑butyl compound (electron‑donating, LogP ~2.08) and the 5‑tert‑butoxy analog (electron‑withdrawing, LogP ~0.96) form a matched steric‑electronic pair [1]. Procuring both compounds from a single supplier with consistent purity (≥98%) ensures that observed differences in biological activity can be unambiguously attributed to electronic modulation rather than batch variability.

Aqueous Biophysical and Cellular Assays Requiring Reproducible Solubility

For assays demanding accurate compound concentration in aqueous buffer (surface plasmon resonance, isothermal titration calorimetry, cell‑based phenotypic screens), the monohydrochloride salt offers a single, defined protonation state that dissolves to a predictable pH, avoiding the pH‑dependent speciation and variable solubility that plague the dihydrochloride analog of 5‑(tert‑butylamino)pyridine‑2‑carboximidamide [1]. Procurement of the monohydrochloride therefore supports robust, reproducible assay data.

Binuclear Metal Complex Synthesis for Catalysis or Metallodrug Screening

The 5‑substituted picolinimidamide motif has been demonstrated to serve as a bidentate N,N‑ligand for the assembly of binuclear Ni(II) complexes, a coordination mode that is sterically and geometrically precluded for 4‑ or 6‑substituted regioisomers [1]. Research groups exploring structure‑activity relationships in metallodrug candidates or homogeneous catalysts can leverage this validated chelation behavior to diversify metal‑based compound libraries.

Application
Selection Property
Validation Focus
Potassium-channel pharmacophore studies
5-substituted pyridine-2-carboximidamide scaffold with regioisomeric validation
Vascular smooth muscle research models
Steric vs. electronic SAR deconvolution
Matched steric pair with defined electronic divergence (tBu electron-donating, tBuO withdrawing)
Electronic effect attribution in biological assays
Aqueous biophysical and cellular assays
Monohydrochloride salt with single defined protonation state
Reproducible solubility and assay concentration control
Binuclear metal complex synthesis
Bidentate N,N-chelation capability validated for Ni(II)
Metal coordination and spectroscopic characterization
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